2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
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Overview
Description
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that features a dichlorophenyl group and a trimethylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the 2,5-dichlorophenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent step involves the reaction of the sulfonated intermediate with 2,5-dichlorophenol under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The aromatic rings in the compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene rings.
Nucleophilic Substitution:
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3 in H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of the original compound, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
- 2,6-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
- 3,4-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
Uniqueness
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorophenyl derivatives .
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-10(2)15(11(3)7-9)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGBJQNJRQODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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